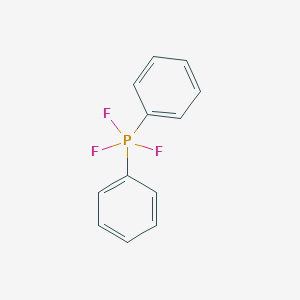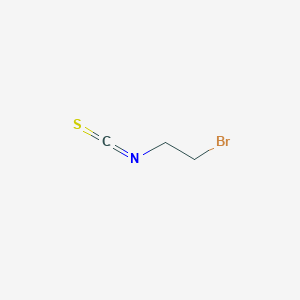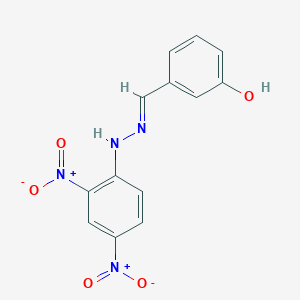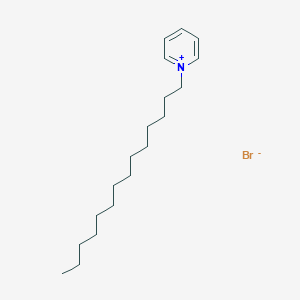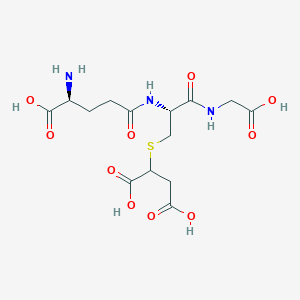
S-(1,2-ジカルボキシエチル)グルタチオン
概要
説明
科学的研究の応用
S-(1,2-Dicarboxyethyl)glutathione has a wide range of scientific research applications:
作用機序
Target of Action
S-(1,2-Dicarboxyethyl)glutathione is a peptide known for its inhibitory effects on blood coagulation and platelet aggregation . The primary targets of this compound are the proteins involved in the coagulation cascade and platelet aggregation process.
Mode of Action
The compound interacts with its targets by inhibiting the processes of blood coagulation and platelet aggregation . This interaction results in the prevention of blood clot formation and thrombus development, which are critical in conditions such as thrombosis and stroke.
Result of Action
The molecular and cellular effects of the action of S-(1,2-Dicarboxyethyl)glutathione include the inhibition of the coagulation cascade and platelet aggregation . This results in a decrease in blood clot formation, potentially reducing the risk of thrombotic events such as stroke and deep vein thrombosis.
生化学分析
Biochemical Properties
S-(1,2-Dicarboxyethyl)glutathione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit blood coagulation and platelet aggregation . The nature of these interactions is primarily inhibitory, as it prevents certain biochemical reactions from occurring .
Cellular Effects
The effects of S-(1,2-Dicarboxyethyl)glutathione on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances the superoxide generation induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils in a concentration-dependent manner .
Molecular Mechanism
S-(1,2-Dicarboxyethyl)glutathione exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it enhances the tyrosyl phosphorylation of 80.0 kDa, 60.0 kDa, and 45.0 kDa proteins in human neutrophils .
Temporal Effects in Laboratory Settings
The effects of S-(1,2-Dicarboxyethyl)glutathione change over time in laboratory settings. It has been observed that the superoxide generation induced by fMLP in the S-(1,2-Dicarboxyethyl)glutathione-treated cells was suppressed by genistein . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary depending on the conditions of in vitro or in vivo studies .
Metabolic Pathways
S-(1,2-Dicarboxyethyl)glutathione is involved in metabolic pathways, interacting with enzymes or cofactors . The specific metabolic pathways that S-(1,2-Dicarboxyethyl)glutathione is involved in, including any effects on metabolic flux or metabolite levels, are not clearly defined in the available literature.
準備方法
Synthetic Routes and Reaction Conditions: S-(1,2-Dicarboxyethyl)glutathione can be synthesized by reacting glutathione with fumaric acid or maleic acid . The reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: The industrial production of S-(1,2-Dicarboxyethyl)glutathione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes isolation and purification steps to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: S-(1,2-Dicarboxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfide derivatives, while reduction can produce thiol-containing compounds .
類似化合物との比較
- S-(2-Succinyl)glutathione
- L-γ-Glutamyl-S-(1,2-dicarboxyethyl)-L-cysteinylglycine
Uniqueness: S-(1,2-Dicarboxyethyl)glutathione is unique due to its specific structure and biological activity. It is particularly effective in inhibiting platelet aggregation and enhancing glutathione synthesis, making it a valuable compound in both research and therapeutic applications .
特性
IUPAC Name |
2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCIUOASSAHGHI-WPZUCAASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115-52-2 | |
| Record name | S-(1,2-Dicarboxyethyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1,2-DICARBOXYETHYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/348Q89NAQ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


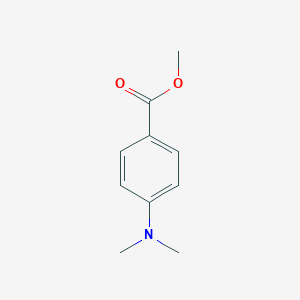
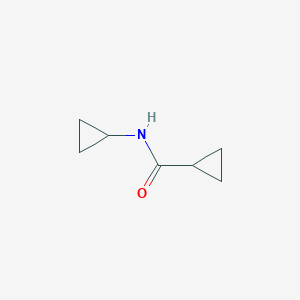
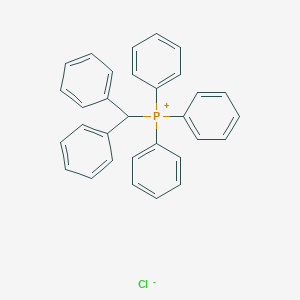
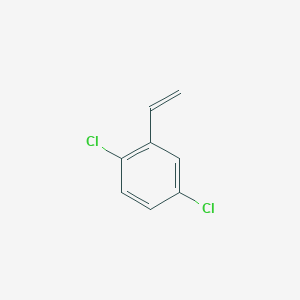
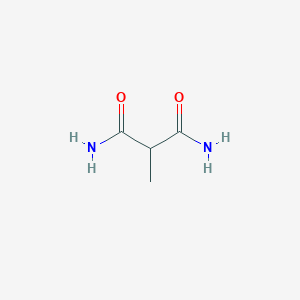
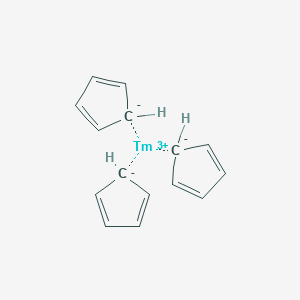

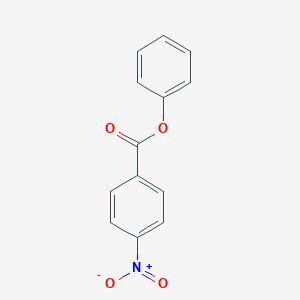
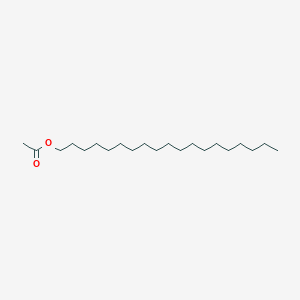
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
